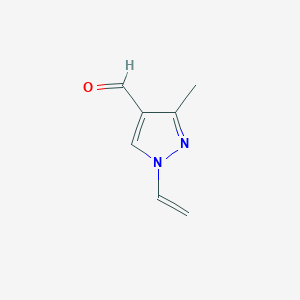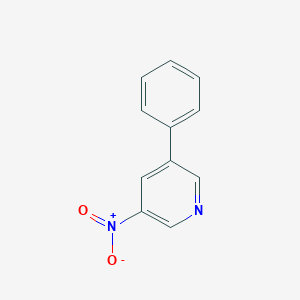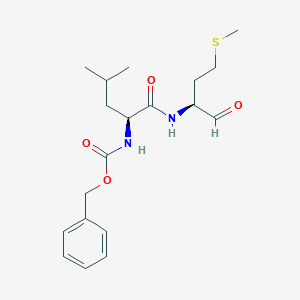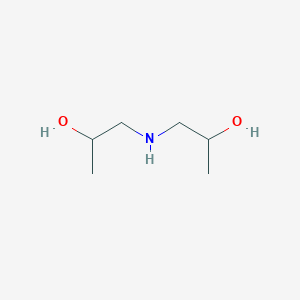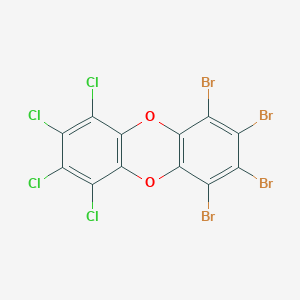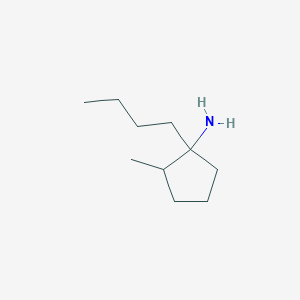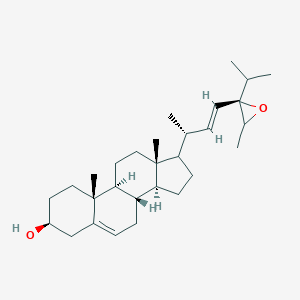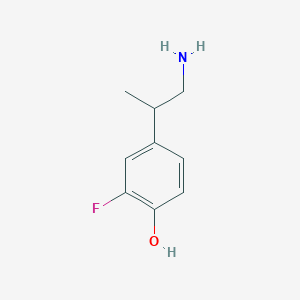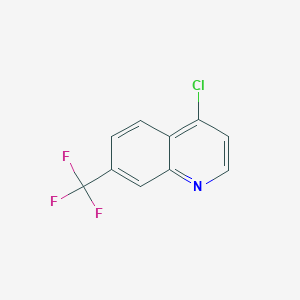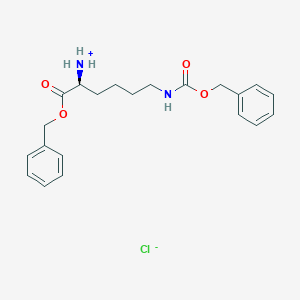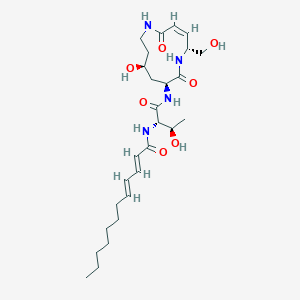
Glidobactin G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glidobactin G is a natural product that is produced by the bacterium Burkholderia gladioli. It is a cyclic lipopeptide that has been found to possess antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Due to its potential as a therapeutic agent, Glidobactin G has been the subject of extensive research in recent years.
Aplicaciones Científicas De Investigación
Biosynthesis and Genetic Analysis
Glidobactin G, part of the glidobactin family, has been studied for its unique biosynthesis. Research has identified genes involved in its synthesis from soil bacteria, highlighting its nature as an acylated tripeptide derivative with a distinct 12-membered ring structure. This structure includes unique non-proteinogenic amino acids, providing insights into non-ribosomal peptide/polyketide synthesis mechanisms (Schellenberg, Bigler, & Dudler, 2007).
Antitumor Properties
Glidobactin G exhibits significant antitumor properties. Studies have shown its broad inhibitory activity against fungi, yeasts, and its potential in prolonging the life span of mice inoculated with leukemia cells (Oka et al., 1988).
Genome Sequencing for Drug Development
The complete genome sequence of a glidobactin-producing strain has been reported, contributing to a better understanding of glidobactin biosynthesis. This is essential for exploring its potential as an anticancer drug (Tang et al., 2015).
Enzymatic Studies and Biocatalysis
Research on glidobactin G includes studies on specific enzymes involved in its biosynthesis. For example, GlbB, a lysine 4-hydroxylase, has been characterized for its role in the hydroxylation of L-lysine, a key step in glidobactin biosynthesis (Amatuni & Renata, 2019).
Reclassification of Producing Strains
Glidobactin-producing strains have been reclassified based on genomic and phenotypic data, providing a clearer understanding of their taxonomy and potentially influencing future research directions (Tang et al., 2019).
Impact on Bacterial Virulence
The genetic cluster responsible for glidobactin synthesis in certain bacteria affects their ability to survive in host cells. For instance, inactivation of a key gene in this cluster in Burkholderia pseudomallei reduces its intracellular growth, suggesting a role in bacterial virulence (Wagley et al., 2017).
Propiedades
Número CAS |
119259-71-1 |
|---|---|
Nombre del producto |
Glidobactin G |
Fórmula molecular |
C27H44N4O7 |
Peso molecular |
536.7 g/mol |
Nombre IUPAC |
(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3Z,5R,8S,10S)-10-hydroxy-5-(hydroxymethyl)-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]dodeca-2,4-dienamide |
InChI |
InChI=1S/C27H44N4O7/c1-3-4-5-6-7-8-9-10-11-12-24(36)31-25(19(2)33)27(38)30-22-17-21(34)15-16-28-23(35)14-13-20(18-32)29-26(22)37/h9-14,19-22,25,32-34H,3-8,15-18H2,1-2H3,(H,28,35)(H,29,37)(H,30,38)(H,31,36)/b10-9+,12-11+,14-13-/t19-,20-,21+,22+,25+/m1/s1 |
Clave InChI |
IHONJNBUCZLUOS-FIGNABQDSA-N |
SMILES isomérico |
CCCCCCC/C=C/C=C/C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]1C[C@H](CCNC(=O)/C=C\[C@@H](NC1=O)CO)O |
SMILES |
CCCCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)CO)O |
SMILES canónico |
CCCCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)CO)O |
Sinónimos |
glidobactin G |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



